2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a purine nucleoside analog. It is a derivative of guanine, a fundamental component of nucleic acids. This compound is significant in various biochemical processes and has applications in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of guanine with a suitable sugar derivative. One common method involves the reaction of guanine with a protected ribose derivative, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to guanine, forming the target compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can take place at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dihydro derivatives of the purine ring.
Substitution: Alkylated or acylated nucleoside derivatives.
Scientific Research Applications
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a substrate in enzymatic studies and as a probe in nucleic acid research.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for therapeutic use.
Mechanism of Action
The compound exerts its effects primarily by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This incorporation can lead to chain termination or mutations, disrupting cellular processes .
Comparison with Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structure but different biological activity.
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Another purine nucleoside analog with distinct stereochemistry and properties.
Uniqueness: 2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its overall biological activity.
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9+/m1/s1 |
InChI Key |
NYHBQMYGNKIUIF-JTPGPCGPSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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